molecular formula C20H21NO4 B367248 1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-55-0

1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B367248
CAS No.: 853751-55-0
M. Wt: 339.4g/mol
InChI Key: MQLZCAUWBUKYIS-UHFFFAOYSA-N
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Description

1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a spiro[1,3]dioxane ring system fused with an indolinone moiety, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of 1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of m-tolyloxyethyl derivatives with indolinone precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield and purity.

Chemical Reactions Analysis

1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization, forming new ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one can be compared with other spirocyclic compounds and indolinone derivatives. Similar compounds include:

    Spiro[1,3]dioxane derivatives: These compounds share the spirocyclic dioxane ring system but differ in their substituents and overall structure.

    Indolinone derivatives: These compounds feature the indolinone moiety but may lack the spirocyclic structure.

The uniqueness of 1’-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its combined spirocyclic and indolinone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-15-6-4-7-16(14-15)23-13-10-21-18-9-3-2-8-17(18)20(19(21)22)24-11-5-12-25-20/h2-4,6-9,14H,5,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLZCAUWBUKYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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